molecular formula C21H22O2 B13438260 9-(4-Methylpentyl)phenanthrene-3-carboxylic acid

9-(4-Methylpentyl)phenanthrene-3-carboxylic acid

Cat. No.: B13438260
M. Wt: 306.4 g/mol
InChI Key: RVXZSOOCKAKOHJ-UHFFFAOYSA-N
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Description

9-(4-Methylpentyl)phenanthrene-3-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound consists of a phenanthrene core, which is a structure made up of three fused benzene rings, with a carboxylic acid group at the 3-position and a 4-methylpentyl group at the 9-position. Phenanthrene derivatives are known for their diverse applications in organic chemistry, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Methylpentyl)phenanthrene-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenanthrene, followed by subsequent functional group transformations. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting acylated product can then be subjected to further reactions to introduce the 4-methylpentyl group and the carboxylic acid functionality .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

9-(4-Methylpentyl)phenanthrene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-(4-Methylpentyl)phenanthrene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential biological activities.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, plastics, and other materials

Mechanism of Action

The mechanism of action of 9-(4-Methylpentyl)phenanthrene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene-4-carboxylic acid: Another phenanthrene derivative with a carboxylic acid group at the 4-position.

    9-Anthracenecarboxylic acid: A similar compound with an anthracene core instead of phenanthrene.

    9,10-Phenanthrenequinone: An oxidized derivative of phenanthrene.

Uniqueness

9-(4-Methylpentyl)phenanthrene-3-carboxylic acid is unique due to the presence of both the 4-methylpentyl group and the carboxylic acid group on the phenanthrene core. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C21H22O2

Molecular Weight

306.4 g/mol

IUPAC Name

9-(4-methylpentyl)phenanthrene-3-carboxylic acid

InChI

InChI=1S/C21H22O2/c1-14(2)6-5-7-15-12-16-10-11-17(21(22)23)13-20(16)19-9-4-3-8-18(15)19/h3-4,8-14H,5-7H2,1-2H3,(H,22,23)

InChI Key

RVXZSOOCKAKOHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1=CC2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31

Origin of Product

United States

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